3-(Naphthalene-2-sulfonyl)prop-2-enamide
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Overview
Description
3-(Naphthalene-2-sulfonyl)prop-2-enamide is an organic compound characterized by the presence of a naphthalene ring, a sulfonyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalene-2-sulfonyl)prop-2-enamide typically involves the reaction of naphthalene-2-sulfonyl chloride with prop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalene-2-sulfonyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-(Naphthalene-2-sulfonyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalene-2-sulfonyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Naphthalene-2-sulfonyl)propionitrile
- 3-(Naphthalene-2-sulfonyl)propionic acid
- 3-(Phenylsulfonyl)propionitrile
Uniqueness
3-(Naphthalene-2-sulfonyl)prop-2-enamide is unique due to the presence of both a naphthalene ring and a prop-2-enamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
113659-84-0 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-naphthalen-2-ylsulfonylprop-2-enamide |
InChI |
InChI=1S/C13H11NO3S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,14,15) |
InChI Key |
OYMPFLLWJVZZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C=CC(=O)N |
Origin of Product |
United States |
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